Product packaging for 2-(adamantan-1-yl)-1,3-benzothiazole(Cat. No.:CAS No. 60159-46-8)

2-(adamantan-1-yl)-1,3-benzothiazole

Cat. No.: B2517100
CAS No.: 60159-46-8
M. Wt: 269.41
InChI Key: GJTFCXSOXPNFQC-UHFFFAOYSA-N
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Description

2-(Adamantan-1-yl)-1,3-benzothiazole (CAS 60159-46-8) is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. This derivative incorporates the rigid, lipophilic adamantane group fused with the benzothiazole heterocycle, a scaffold widely recognized for its diverse biological activities . The benzothiazole core is a privileged structure in drug design, present in several FDA-approved drugs, and is known for its applications in developing therapeutic agents with antimicrobial, anti-inflammatory, and anticancer properties . This specific compound is a valuable building block for researchers investigating new pharmacologically active molecules. Its structure is particularly relevant in the design of inhibitors for various enzymes. For instance, related benzothiazole-thiazolidinone derivatives have been extensively studied as potential inhibitors of the SARS-CoV-2 main protease (Mpro), a key target for antiviral drug development . In these designs, the benzothiazole moiety can form crucial π-π and hydrophobic interactions with the amino acid residues in the enzyme's binding pocket, such as His41, Met165, and Gln189 . Furthermore, recent research explores similar adamantane-containing benzothiazole derivatives for their antimicrobial effects, demonstrating activity against a panel of bacterial strains including S. aureus , E. coli , and resistant P. aeruginosa . The adamantane group itself is a common pharmacophore known to enhance lipid solubility and influence pharmacokinetic properties. Researchers utilize this compound for scaffold decoration, molecular hybridization, and as a key intermediate in synthesizing more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. It is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19NS B2517100 2-(adamantan-1-yl)-1,3-benzothiazole CAS No. 60159-46-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-adamantyl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NS/c1-2-4-15-14(3-1)18-16(19-15)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJTFCXSOXPNFQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 Adamantan 1 Yl 1,3 Benzothiazole and Its Derivatives

General Synthetic Strategies for 2-Substituted Benzothiazoles

The construction of the 2-substituted benzothiazole (B30560) core is a well-established field in organic chemistry, with numerous methodologies developed to achieve high yields and structural diversity. mdpi.com These strategies primarily revolve around the formation of the thiazole (B1198619) ring fused to a benzene (B151609) precursor, most commonly starting from 2-aminothiophenol (B119425). mdpi.com

Condensation Reactions and Cyclization Protocols

The most prevalent and direct method for synthesizing 2-substituted benzothiazoles is the condensation reaction of 2-aminothiophenol with various carbonyl-containing compounds, followed by an intramolecular cyclization and oxidative aromatization. mdpi.comorgsyn.org This approach is versatile, accommodating a wide range of substrates including aldehydes, carboxylic acids, acyl chlorides, and esters. mdpi.com

The reaction with aldehydes is particularly common, often proceeding under mild conditions with the aid of a catalyst to facilitate the condensation and subsequent oxidation of the dihydrobenzothiazole intermediate. organic-chemistry.org A variety of catalytic systems have been employed, ranging from acid catalysts to metal nanoparticles and eco-friendly options like ionic liquids or biocatalysts. mdpi.com For instance, the condensation of 2-aminothiophenol with aldehydes can be efficiently promoted by iodine in DMF or achieved using an H₂O₂/HCl system in ethanol, offering excellent yields in short reaction times. mdpi.comorganic-chemistry.org

Similarly, carboxylic acids can be condensed with 2-aminothiophenol, typically requiring harsher conditions or the use of a dehydrating agent or catalyst to drive the reaction. researchgate.net Microwave-assisted synthesis, often under solvent-free conditions and catalyzed by reagents like L-proline, has emerged as a green and efficient alternative for this transformation. researchgate.net

Table 1: Selected Catalytic Systems for the Synthesis of 2-Substituted Benzothiazoles via Condensation with 2-Aminothiophenol
Reactant TypeCatalyst/ReagentSolvent/ConditionsKey AdvantagesReference
Aromatic AldehydesH₂O₂/HClEthanol, Room TemperatureExcellent yields (85–94%), short reaction time (45–60 min) mdpi.com
AldehydesIodineDMFEfficient, straightforward procedure organic-chemistry.org
Aldehydes/Carboxylic AcidsL-prolineSolvent-free, MicrowaveGreen, inexpensive, rapid researchgate.net
AldehydesZnO NanoparticlesSolvent-free, Room TemperatureHigh yields (79-91%), catalyst can be reused mdpi.com
Aromatic AldehydesAmberlite IR120 resinMicrowave, 85 °CHigh yields (88-95%), eco-friendly solid support mdpi.com

Heterocyclic Ring Construction Methods

Beyond direct condensation, other methods focus on constructing the heterocyclic ring through different bond-forming strategies. These can include intramolecular C-S cross-coupling reactions or multi-component approaches. organic-chemistry.org For example, 2-substituted benzothiazoles can be synthesized from ortho-iodothioanilides via an intramolecular C-S cross-coupling promoted by KOtBu with a phenanthroline ligand. organic-chemistry.org

Multi-component reactions (MCRs) offer an efficient pathway where several starting materials combine in a one-pot synthesis to form the desired product. mdpi.com A three-component reaction involving o-iodoanilines, arylacetic acids, and elemental sulfur, catalyzed by copper, provides 2-substituted benzothiazoles in good yields. organic-chemistry.org Another approach involves a decarboxylative redox cyclization of o-chloronitroarenes and arylacetic acids using elemental sulfur under metal-free conditions. organic-chemistry.org These methods highlight the flexibility of modern organic synthesis in assembling the benzothiazole core from various precursors.

Specific Synthesis of 2-(adamantan-1-yl)-1,3-benzothiazole Core and Analogues

The synthesis of the specific target molecule, this compound, logically follows the general principles outlined above, primarily through pathways that utilize a pre-formed adamantane (B196018) precursor.

Reaction Pathways Involving Adamantyl Precursors (e.g., Adamantane-1-carboxylic acid)

The most direct and scientifically plausible route for the synthesis of this compound is the condensation of an adamantyl precursor with 2-aminothiophenol. The adamantyl precursor is typically adamantane-1-carboxylic acid or its more reactive derivative, adamantane-1-carbonyl chloride. researchgate.net This strategy is well-supported by the successful synthesis of the analogous benzimidazole (B57391) compound, 2-(1-adamantyl)-1H-benzimidazole, which was prepared by heating adamantane-1-carboxylic acid with o-phenylenediamine. researchgate.net

The reaction would involve the nucleophilic attack of the amino group of 2-aminothiophenol on the carbonyl carbon of the adamantyl precursor, followed by intramolecular cyclization via attack of the thiol group and subsequent dehydration/aromatization to yield the final product. Given the steric bulk of the adamantyl group, the reaction may require catalysts or activating agents to proceed efficiently. Polyphosphoric acid (PPA) is a common condensing agent for such reactions, while other methods might employ modern coupling agents or microwave assistance to improve yields and reduce reaction times. researchgate.net

Table 2: Plausible Reaction Conditions for the Synthesis of this compound
Adamantyl PrecursorCo-reactantPotential Catalyst/ConditionsRationale/Analogous ReactionReference
Adamantane-1-carboxylic acid2-AminothiophenolPolyphosphoric acid (PPA), heatStandard method for condensing carboxylic acids with 2-aminothiophenols. researchgate.net
Adamantane-1-carboxylic acid2-AminothiophenolL-proline, MicrowaveGreen, solvent-free conditions successful for other carboxylic acids. researchgate.net
Adamantane-1-carbonyl chloride2-AminothiophenolPyridine or other base, inert solventAcyl chlorides are highly reactive and readily form amides for cyclization. mdpi.comresearchgate.net
Adamantane-1-carboxylic acid2-AminothiophenolEaton's Reagent (P₂O₅ in MeSO₃H)Strong dehydrating and cyclizing agent used in benzazole synthesis. researchgate.net

Functionalization of 2-Aminobenzothiazole (B30445) Derivatives

An alternative, though less common, synthetic strategy could involve the functionalization of a pre-formed benzothiazole ring. The functionalization of 2-aminobenzothiazole is a widely studied area, often involving acylation, the formation of Schiff bases, or participation in multicomponent reactions to build more complex heterocyclic systems fused to the benzothiazole core. nih.gov For instance, the amino group can be acylated with various acid chlorides to produce amide derivatives. nih.gov

However, the direct attachment of an adamantyl group to the C2 position starting from 2-aminobenzothiazole is not a straightforward or typical transformation. Such a reaction would require breaking the C2-N bond and forming a C2-C bond, a process that is not readily achieved by standard methods. Therefore, this route is not considered a primary or efficient pathway for the synthesis of this compound compared to the condensation methods described in section 2.2.1.

Advanced Derivatization Strategies for Structural Modification

Once the this compound core is synthesized, further structural modifications can be envisioned to create a library of related analogues. These derivatizations can target either the benzothiazole ring system or the adamantane cage, although modifications to the aromatic portion are more common.

The primary method for derivatizing the benzene ring of the benzothiazole system is through electrophilic aromatic substitution. wisdomlib.org The fused thiazole ring deactivates the benzene ring towards electrophilic attack and directs incoming electrophiles. Reactions such as nitration, halogenation, and sulfonation can be performed. For example, the nitration of the closely related 2-(1-adamantyl)-1H-benzimidazole has been successfully carried out using nitric acid in a sulfuric acid medium, yielding the 5(6)-nitro derivative. researchgate.net A similar outcome would be expected for this compound, where an electrophile would likely substitute at the 4, 5, 6, or 7-positions, with the precise location influenced by reaction conditions and the electronic effects of the fused ring. The bulky adamantyl group at the 2-position is unlikely to exert a strong electronic directing effect on the benzene ring but may provide steric hindrance that could influence the regioselectivity of the substitution. Subsequent reduction of a nitro group to an amine would provide a handle for a wide range of further functionalizations, including diazotization and acylation. researchgate.net

Substitution Patterns on the Benzothiazole Ring System (e.g., 6-adamantan, 4-Me, 6-CN, 4-OMe, 6-Cl)

The introduction of substituents onto the benzothiazole ring of this compound is typically achieved by utilizing appropriately substituted 2-aminothiophenols as starting materials. The general and widely adopted method for the synthesis of 2-substituted benzothiazoles is the condensation of a 2-aminothiophenol with a carboxylic acid or its derivative. In the case of this compound, adamantane-1-carboxylic acid or its activated form is condensed with the corresponding substituted 2-aminothiophenol.

General Synthetic Route:

A substituted 2-aminothiophenol is reacted with adamantane-1-carboxylic acid, often in the presence of a dehydrating agent or by converting the carboxylic acid to a more reactive species like an acyl chloride or ester.

While specific examples for all the listed substitutions on the this compound core are not extensively detailed in the literature, the synthetic strategies for analogous benzothiazole derivatives provide a clear blueprint.

6-Adamantan Substitution: The synthesis of a 6-adamantyl-substituted derivative would likely involve the challenging preparation of 4-adamantyl-2-aminothiophenol. This precursor could then be condensed with adamantane-1-carboxylic acid.

4-Me and 4-OMe Substitution: For the synthesis of 4-methyl and 4-methoxy derivatives, the commercially available 3-methyl-2-aminothiophenol and 3-methoxy-2-aminothiophenol, respectively, would be the key starting materials for condensation with adamantane-1-carboxylic acid.

6-CN Substitution: The synthesis of 2-cyanobenzothiazoles can be achieved through various methods, including the Sandmeyer reaction of 2-aminobenzothiazoles or the dehydration of 2-carboxamidebenzothiazoles. nih.govorgsyn.org For a 2-(adamantan-1-yl)-6-cyano-1,3-benzothiazole, a plausible route would involve the synthesis of 2-(adamantan-1-yl)-6-amino-1,3-benzothiazole, followed by a Sandmeyer reaction to introduce the cyano group.

6-Cl Substitution: The synthesis of 6-chloro-2-(adamantan-1-yl)-1,3-benzothiazole would typically start from 4-chloro-2-aminothiophenol, which is then condensed with adamantane-1-carboxylic acid or its derivatives. This approach is a common strategy for introducing halogen atoms onto the benzothiazole ring.

A notable example from the literature is the synthesis of 2-(1-adamantyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide, which, although it contains an acetamide (B32628) linker, demonstrates the feasibility of reactions with substituted benzothiazole cores. nih.govamanote.comresearchgate.net This compound was prepared from 6-methoxy-1,3-benzothiazol-2-amine.

Modifications of the Adamantane Moiety

Modifying the adamantane moiety of this compound offers another avenue for structural diversification. These modifications can range from the introduction of simple functional groups to the construction of more complex adamantane analogues. The synthesis of such derivatives would typically involve the preparation of a functionalized adamantane-1-carboxylic acid, which is then used in the condensation reaction with 2-aminothiophenol.

Table 1: Potential Modifications of the Adamantane Moiety and Corresponding Precursors

Modification on AdamantaneRequired Adamantane Precursor
Hydroxyl groupAdamantane-1-carboxylic acid-3-ol
Amino group3-Aminoadamantane-1-carboxylic acid
Halogenation3-Haloadamantane-1-carboxylic acid
Alkyl/Aryl substitution3-Alkyl/Aryladamantane-1-carboxylic acid

The synthesis of these functionalized adamantane precursors can be achieved through various established methods in adamantane chemistry. For instance, hydroxylation can be performed using strong acids, and amination can be achieved through reactions involving the Ritter reaction or Hofmann rearrangement. Once the desired functionalized adamantane-1-carboxylic acid is obtained, it can be condensed with 2-aminothiophenol to yield the corresponding 2-(functionalized-adamantan-1-yl)-1,3-benzothiazole.

Introduction of Bridging Units and Linkers (e.g., thiazolidinone, acetamide)

The incorporation of bridging units or linkers between the adamantane moiety and the benzothiazole ring system is a common strategy to create more complex molecules with potentially enhanced biological activities. Thiazolidinone and acetamide linkers are two such examples that have been successfully incorporated into related structures.

Thiazolidinone Linkers:

Thiazolidinone derivatives containing an adamantane moiety have been synthesized, showcasing the chemical feasibility of incorporating this heterocyclic linker. nih.gov The synthesis of a this compound derivative with a thiazolidinone linker could be envisioned through a multi-step sequence. A key intermediate would be a this compound bearing a functional group suitable for reaction with a thiazolidinone precursor. For example, a hydrazone derivative of an adamantyl benzothiazole aldehyde could be cyclized with thioglycolic acid to form the thiazolidinone ring.

Acetamide Linkers:

The synthesis of 2-(1-adamantyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide provides a direct example of an acetamide linker. nih.govamanote.comresearchgate.net This compound was synthesized by the reaction of 1-(1-adamantylacetyl)-1H-imidazole with 6-methoxy-1,3-benzothiazol-2-amine. This approach highlights a versatile method for introducing an acetamide bridge, where a substituted 2-aminobenzothiazole is acylated with an adamantylacetylating agent.

Table 2: Synthesis of an Acetamide-Linked Derivative

Reactant 1Reactant 2ProductReference
1-(1-Adamantylacetyl)-1H-imidazole6-Methoxy-1,3-benzothiazol-2-amine2-(1-Adamantyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide nih.govamanote.comresearchgate.net

Modern Synthetic Techniques and Methodologies

The synthesis of this compound and its derivatives has benefited from the adoption of modern synthetic techniques that offer advantages in terms of efficiency, reaction times, and environmental impact.

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions. In the context of benzothiazole synthesis, microwave irradiation has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. The synthesis of various benzothiazole derivatives, including those with chloro and other substituents, has been successfully achieved using microwave-assisted methods. researchgate.net For the synthesis of this compound, the condensation of adamantane-1-carboxylic acid and 2-aminothiophenol could be efficiently carried out under microwave irradiation, likely leading to a significant reduction in reaction time and an increase in yield.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single reaction vessel. This approach minimizes waste, reduces the need for purification of intermediates, and saves time and resources. While a specific one-pot synthesis for this compound is not explicitly reported, the general principles of MCRs can be applied. For instance, a one-pot reaction involving a substituted o-aminothiophenol, an adamantyl-containing aldehyde, and an oxidizing agent could potentially yield the desired product in a single step. The synthesis of adamantyl-containing 1,3-disubstituted ureas has been achieved through a one-pot procedure, demonstrating the applicability of this methodology to adamantane-containing compounds. mdpi.com

Eco-Friendly and Green Chemistry Approaches

The principles of green chemistry are increasingly being incorporated into synthetic methodologies to minimize the environmental impact of chemical processes. For the synthesis of benzothiazole derivatives, several green approaches have been developed. These include the use of environmentally benign solvents such as water or glycerol, the use of recyclable catalysts, and solvent-free reaction conditions. mdpi.com The condensation of 2-aminothiophenol with carboxylic acids to form 2-substituted benzothiazoles can be performed under solvent-free conditions or in green solvents, significantly reducing the use of hazardous organic solvents. mdpi.com These eco-friendly methods are directly applicable to the synthesis of this compound and its derivatives, making the production of these compounds more sustainable.

Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

The definitive identification and structural confirmation of this compound and its derivatives rely on a combination of modern spectroscopic and analytical methods. These techniques provide detailed information about the molecular framework, functional groups, and connectivity of atoms, which are crucial for verifying the outcomes of synthetic procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of adamantane-benzothiazole derivatives. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectra of adamantane-benzothiazole derivatives, the protons of the adamantyl cage typically appear as two distinct multiplets in the aliphatic region, generally between 1.44 and 1.89 ppm. nih.gov One multiplet corresponds to the protons of the tertiary carbon atoms (CH), while the other is attributed to the protons of the secondary carbon atoms (CH₂). nih.gov The protons of the benzothiazole ring system exhibit characteristic signals in the aromatic region of the spectrum. The specific chemical shifts and splitting patterns of these aromatic protons are influenced by the substitution pattern on the benzene ring. For instance, in derivatives with substituents like methoxy (B1213986) groups, additional signals will appear at chemical shifts corresponding to the protons of that group, typically around 3.76–3.95 ppm. nih.gov

¹³C NMR spectroscopy complements the information from ¹H NMR by providing data for all carbon atoms in the molecule. For adamantane-containing benzothiazole derivatives, the carbon signals of the adamantyl moiety are typically observed in the range of 27–44 ppm. nih.gov Specifically, the signals for the tertiary carbons appear around 41–44 ppm, while the secondary carbons resonate at approximately 27–28.5 ppm and 32–36 ppm. nih.gov The C-2 carbon of the benzothiazole ring, to which the adamantyl group is attached, is a key diagnostic signal and is generally found in the downfield region, between 163–165 ppm. nih.gov The other carbon atoms of the benzothiazole ring produce signals in the aromatic region, with their exact chemical shifts being dependent on the nature and position of any substituents. For example, a carbonyl group carbon in a derivative would appear significantly downfield, around 170–171 ppm. nih.gov

Table 1: Representative NMR Data for Adamantane-Benzothiazole Derivatives

Nucleus Functional Group Typical Chemical Shift (ppm)
¹HAdamantane (CH)1.89–1.44
¹HAdamantane (CH₂)1.89–1.44
¹HBenzothiazole (Aromatic)Varies with substitution
¹³CAdamantane (CH)41–44
¹³CAdamantane (CH₂)27–36
¹³CBenzothiazole (C-2)163–165
¹³CBenzothiazole (Aromatic)Varies with substitution

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.

Techniques such as electrospray ionization (ESI) are commonly employed for the analysis of these compounds. nih.gov Depending on the nature of the derivative and the ionization conditions, the molecule can be detected as a protonated molecule [M+H]⁺ in positive ion mode or as a deprotonated molecule [M-H]⁻ in negative ion mode. nih.gov The fragmentation patterns observed in the tandem mass spectra (MS/MS) can provide further structural information, helping to confirm the connectivity of the adamantyl and benzothiazole moieties.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule. The IR spectrum of this compound and its derivatives displays characteristic absorption bands that correspond to the vibrational frequencies of different bonds.

The adamantane cage gives rise to characteristic C-H stretching and bending vibrations. Aromatic C-H stretching vibrations from the benzothiazole ring are typically observed in the region of 3000-3100 cm⁻¹. The C=N stretching vibration of the thiazole ring is a key diagnostic peak, often appearing in the range of 1600-1640 cm⁻¹. researchgate.net The C=C stretching vibrations of the benzene ring are usually found between 1450 and 1600 cm⁻¹. researchgate.net If the derivative contains other functional groups, such as a carbonyl group (C=O), a strong absorption band would be expected around 1650-1750 cm⁻¹. Similarly, an N-H stretching vibration would appear as a distinct band in the region of 3300-3500 cm⁻¹.

Table 2: Key IR Absorption Frequencies for Adamantane-Benzothiazole Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
C-H (Aromatic)Stretching3000–3100
C-H (Aliphatic)Stretching2850–3000
C=N (Thiazole)Stretching1600–1640
C=C (Aromatic)Stretching1450–1600

X-ray Crystallography for Solid-State Structure Determination

For instance, the X-ray crystal structure of 2-(adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide revealed that the asymmetric unit contains two independent molecules with very similar geometries. iucr.orgnih.gov The N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide moiety was found to be nearly planar. iucr.orgnih.gov The adamantyl group adopts a specific orientation relative to the rest of the molecule. iucr.orgnih.gov Furthermore, the analysis of the crystal packing can reveal intermolecular interactions such as hydrogen bonds and S···S interactions, which influence the solid-state properties of the compound. iucr.orgnih.gov In the case of (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines, X-ray crystallography confirmed the Z-configuration of the exocyclic C=N bond. nih.gov

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a purified sample of this compound or its derivatives. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the elemental composition and purity of the synthesized compound.

Mechanistic Investigations of Biological Activities of 2 Adamantan 1 Yl 1,3 Benzothiazole Derivatives

Antimicrobial Efficacy and Mechanisms of Action

Derivatives of 2-(adamantan-1-yl)-1,3-benzothiazole have demonstrated a broad spectrum of antimicrobial activities, targeting both bacterial and fungal pathogens through various mechanisms.

Antibacterial Activity Against Gram-Positive and Gram-Negative Pathogens

The benzothiazole (B30560) nucleus, particularly when functionalized with an adamantane (B196018) moiety, is a recognized pharmacophore in the development of novel antibacterial agents. Studies have shown that these derivatives possess notable activity against a range of both Gram-positive and Gram-negative bacteria. For instance, certain benzothiazole-based thiazolidinones incorporating an adamantane group have been evaluated for their antibacterial efficacy.

Research has demonstrated that modifications on the benzothiazole ring can significantly influence the antibacterial spectrum and potency. While specific MIC values for this compound itself are not extensively detailed in the available literature, data for closely related adamantane-benzothiazole derivatives highlight their potential. For example, thiazolidinone derivatives of 6-admantyl-benzothiazole have shown activity against pathogens such as Staphylococcus aureus, Listeria monocytogenes, Pseudomonas aeruginosa, Escherichia coli, and Salmonella typhimurium mdpi.com. Generally, many benzothiazole derivatives tend to exhibit better activity against Gram-positive bacteria compared to Gram-negative bacteria researchgate.net.

Table 1: Illustrative Antibacterial Activity of Adamantane-Benzothiazole Derivatives

Compound TypeGram-Positive BacteriaMIC (μg/mL)Gram-Negative BacteriaMIC (μg/mL)Reference
Thiazolidinone derivatives of 6-Admantyl-benzothiazoleS. aureus, L. monocytogenes100-750P. aeruginosa, E. coli, S. typhimurium100-750 mdpi.com
(Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-iminesS. aureus-E. coli, P. aeruginosa- researchgate.net

Antifungal Activity Against Fungal Strains

The adamantane-benzothiazole scaffold has also been explored for its antifungal properties. Derivatives have shown promising activity against various fungal strains, particularly those from the Candida genus, which are responsible for a significant number of opportunistic infections in humans. For example, (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imine derivatives have displayed potent antifungal activity against Candida albicans researchgate.netnih.govresearchgate.net. Similarly, the antiviral drug 2-adamantylamine hydrochloride has been repurposed and shown to have fungicidal action against both C. albicans and Candida parapsilosis nih.gov.

The lipophilicity imparted by the adamantane group is thought to facilitate the compound's penetration through the fungal cell membrane, allowing it to reach its intracellular targets. Some benzothiazole-hydrazone derivatives have demonstrated particularly strong activity against Candida krusei researchgate.netscispace.com.

Table 2: Antifungal Activity of Adamantane and Benzothiazole Derivatives

Compound/DerivativeFungal StrainActivity (MIC in μg/mL)Reference
Benzothiazole-hydrazone derivative 4dC. krusei1.95 researchgate.netscispace.com
Benzothiazole-hydrazone derivative 4cC. albicans7.81 scispace.com
Adamantane derivativesC. albicans62.5 - 500 scienceopen.com

Inhibition of Key Microbial Enzymes and Cellular Processes

The antimicrobial effects of this compound derivatives are often rooted in their ability to inhibit essential microbial enzymes and disrupt critical cellular processes.

DNA Gyrase and Topoisomerase IV: The benzothiazole moiety is known to be a key feature in a class of bacterial DNA gyrase inhibitors nih.gov. These enzymes are responsible for managing DNA topology during replication, and their inhibition leads to bacterial cell death. The potent bactericidal effects of some benzothiazole derivatives are attributed to their potential to inhibit DNA gyrase or topoisomerase IV scispace.com.

E. coli MurB: The enzyme UDP-N-acetylenolpyruvylglucosamine reductase (MurB) is a crucial enzyme in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. Docking studies have suggested that benzothiazole derivatives can form stable complexes with the E. coli MurB enzyme, indicating a potential mechanism for their antibacterial action nih.gov.

14α-lanosterol demethylase: This enzyme, a cytochrome P450, is vital for the biosynthesis of ergosterol in fungi. Ergosterol is a key component of the fungal cell membrane, and its depletion disrupts membrane integrity and function. Azole antifungal drugs are well-known inhibitors of this enzyme nih.gov. While direct inhibition by this compound derivatives is an area for further research, the structural similarities to other heterocyclic inhibitors suggest this as a plausible mechanism of action.

LD-carboxypeptidase: Docking studies on certain adamantane-benzothiazole-based thiazolidinones have predicted the inhibition of LD-carboxypeptidase as a possible mechanism for their antibacterial activity mdpi.com. This enzyme is involved in the recycling of peptidoglycan.

DprE1: While not directly linked to adamantane-benzothiazole derivatives in the provided context, other benzothiazole-based compounds have been identified as inhibitors of DprE1 (decaprenylphosphoryl-β-D-ribose 2'-epimerase), an essential enzyme in the cell wall synthesis of Mycobacterium tuberculosis scispace.com.

Antiviral Potency and Molecular Targets

The adamantane core is famously associated with antiviral activity, and its incorporation into the benzothiazole structure has yielded compounds with interesting profiles against various viruses.

Activity Against Influenza Viruses (e.g., H1N1)

Adamantane derivatives, such as amantadine and rimantadine, were among the first synthetic antiviral drugs developed for influenza A virus infections nih.gov. Their primary mechanism of action is the blockage of the M2 proton ion channel of the virus, which is essential for the viral uncoating process within the host cell nih.gov.

Research has focused on synthesizing new adamantane derivatives to overcome the widespread resistance to older drugs. Studies have shown that adamantane derivatives with amino acid residues can inhibit rimantadine-resistant strains of influenza A (H1N1) researchgate.netnih.govresearchgate.netnih.gov. The introduction of a thiazole (B1198619) ring to a rimantadine analogue has also demonstrated good activity against the influenza A virus researchgate.net. While direct studies on this compound are limited, the combination of the M2-channel-blocking adamantane and a biologically active benzothiazole moiety presents a promising strategy for developing novel anti-influenza agents.

Inhibition of Coronaviruses (e.g., SARS-CoV-2 Main Protease)

A critical target for the development of anti-coronavirus therapies is the main protease (Mpro or 3CLpro), an enzyme essential for processing viral polyproteins and, consequently, for viral replication nih.govmdpi.comscitechjournals.com. The inhibition of this protease can halt the viral life cycle nih.gov.

Significantly, research into inhibitors for the SARS-CoV-2 main protease has identified thiazole/thiadiazole/benzothiazole-based thiazolidin-4-one derivatives as promising candidates nih.gov. One of the most promising compounds from a docking study, which showed high inhibitory capacity, contained a 3-(6-(adamantan-1-yl)benzo[d]thiazol-2-yl) moiety nih.gov. The benzothiazole group in some inhibitors can act as a "warhead," enhancing the nucleophilic reaction with the catalytic cysteine residue (Cys145) in the active site of the Mpro mdpi.comscitechjournals.com. This suggests that the this compound scaffold is a highly relevant structure for the design of potent inhibitors of the SARS-CoV-2 main protease.

Interaction with Specific Viral Proteins (e.g., DENV NS2B/NS3 protease, HCV NS3 helicase, NS5B polymerase, vaccinia virus p37 protein)

Derivatives of this compound have been explored for their potential as antiviral agents, with studies focusing on their ability to inhibit key viral enzymes and proteins essential for replication and maturation.

DENV NS2B/NS3 Protease: The Dengue virus (DENV) NS2B/NS3 protease is a crucial enzyme for viral polyprotein processing, making it a prime target for antiviral drug development. mdpi.com The NS2B protein acts as a cofactor for the NS3 protease, which contains a classic Ser-His-Asp catalytic triad. mdpi.com Research has revealed that benzothiazole-based scaffolds can act as allosteric inhibitors of the DENV NS2B/NS3 protease. drugbank.com These inhibitors are designed to bind to a pocket away from the active site, inducing a conformational change that inactivates the enzyme. drugbank.com Specifically, Y-shaped inhibitors with a benzo[d]thiazole core have been developed to bind to previously unaddressed regions of the allosteric binding pocket, demonstrating a novel approach to disrupting viral replication. drugbank.com

HCV NS3 Helicase: The Hepatitis C virus (HCV) NS3 protein is a multifunctional enzyme possessing both protease and RNA helicase activities, both of which are vital for the viral life cycle. natap.org The helicase function unwinds RNA secondary structures, a process fueled by ATP hydrolysis. nih.gov Studies have identified that oligomers of benzothiazole can inhibit the helicase function of NS3. natap.org The potency of these inhibitors was found to correlate directly with the length of the benzothiazole chain. natap.org These compounds represent a distinct class of inhibitors that specifically target the helicase activity, which is less explored than the protease function. natap.org

HCV NS5B Polymerase: The HCV NS5B protein is an RNA-dependent RNA polymerase (RdRp) that is essential for replicating the viral genome. plos.org Its absence in human cells makes it an attractive and specific target for antiviral therapy. plos.org Research has led to the identification of 1-oxo-1H-pyrido[2,1-b] drugbank.comnih.govbenzothiazole-4-carboxylate derivatives as a new class of allosteric inhibitors for NS5B. nih.gov Molecular modeling and biochemical analyses suggest that these compounds bind to the thumb domain of the polymerase, a site distinct from the catalytic center, thereby inhibiting its function. nih.gov Several of these synthesized benzothiazole derivatives exhibited IC₅₀ values in the micromolar range. nih.gov

Vaccinia Virus p37 Protein: The p37 protein of the vaccinia virus is a key component required for the formation of the extracellular enveloped virus (EEV), which is crucial for cell-to-cell spread and long-range dissemination. This protein has become a target for antiviral drugs like tecovirimat. nih.gov Virtual screening and molecular docking studies have been used to identify potential inhibitors of the p37 protein, with adamantane-containing compounds showing promise. nih.gov A trifluoromethylbenzamide derivative incorporating an adamantane moiety was found to be effective against vaccinia, mousepox, and cowpox viruses in vitro, with a high selectivity index against the vaccinia virus. nih.gov This suggests that the adamantane group plays a key role in the interaction and inhibition of the p37 protein. nih.gov

Anticancer Research and Associated Mechanisms

The benzothiazole nucleus is a prominent scaffold in the development of anticancer agents. Adamantane-substituted derivatives have been investigated for their ability to modulate key cellular pathways and induce programmed cell death in cancer cells.

Modulation of Cellular Signaling Pathways (e.g., c-Jun N-terminal kinase (JNK) inhibition)

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein (MAP) kinase family and are activated by various stress stimuli. They play a critical role in regulating cellular processes such as proliferation, apoptosis, and inflammation, making them a target for cancer therapy. A series of 2-thioether-benzothiazoles were synthesized and evaluated for their ability to inhibit JNK. These studies led to the discovery of potent inhibitors within this chemical class. Furthermore, adamantyl derivatives in other heterocyclic systems have been identified as selective JNK inhibitors, underscoring the potential role of the adamantane moiety in achieving potent and selective kinase inhibition.

Induction of Apoptosis in Neoplastic Cell Lines

A primary strategy in cancer therapy is the induction of apoptosis (programmed cell death) in malignant cells. A novel benzothiazole derivative, YLT322, has been shown to exhibit potent anti-tumor activity by inducing apoptosis both in vitro and in vivo. Mechanistic studies revealed that YLT322 triggers the intrinsic mitochondrial apoptosis pathway. This is characterized by the activation of caspase-9 and caspase-3, an increased expression of the pro-apoptotic protein Bax, and decreased expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, initiating the caspase cascade. Additionally, YLT322 was observed to down-regulate the phosphorylation of p42/44 MAPK and Akt, key proteins in cell survival pathways. In xenograft models, YLT322 suppressed tumor growth and increased the number of TUNEL and caspase-3-positive cells, confirming its pro-apoptotic activity in vivo.

Table 1: Effects of Benzothiazole Derivative YLT322 on Apoptosis Pathways
Cellular Component/PathwayObserved Effect of YLT322Reference
Caspase-9Activation
Caspase-3Activation
Caspase-8No Activation
Bax (Pro-apoptotic)Increased Expression
Bcl-2 (Anti-apoptotic)Decreased Expression
Cytochrome cRelease from Mitochondria
Phosphorylated Akt/MAPKDown-regulation

Other Significant Pharmacological Activities and Mechanistic Studies

Beyond antiviral and anticancer applications, derivatives containing the adamantane and benzothiazole moieties have demonstrated notable anti-inflammatory and analgesic properties.

Anti-inflammatory Properties

Several studies have highlighted the anti-inflammatory potential of adamantane and benzothiazole derivatives. plos.org The in vivo anti-inflammatory activity is commonly evaluated using the carrageenan-induced paw edema model in rats, a standard assay for acute inflammation. In one study, a series of 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazoles, which are structurally related to the benzothiazole derivatives, were synthesized and tested. Certain oxadiazole derivatives produced significant, dose-dependent anti-inflammatory activity. Similarly, novel benzothiazole derivatives have been synthesized and shown to effectively inhibit carrageenan-induced rat paw edema at various time points, with some compounds showing efficacy comparable to the standard anti-inflammatory drug celecoxib. plos.org

Table 2: Anti-inflammatory Activity of Benzothiazole Derivatives in Carrageenan-Induced Rat Paw Edema
CompoundInhibition (%) at 1 hrInhibition (%) at 2 hrInhibition (%) at 3 hrReference
17c72%76%80% plos.org
17i64%73%78% plos.org

Analgesic Effects

The analgesic properties of benzothiazole derivatives have also been a subject of investigation. plos.org The effectiveness of these compounds is often assessed by their ability to reduce pain responses in animal models. Studies have shown that certain N'-(1,3-benzothiazol-2-yl)-4-substituted benzohydrazides exhibit significant analgesic activity. The structure-activity relationship (SAR) revealed that substitutions on the benzohydrazide portion of the molecule, such as an iodo group, could enhance the analgesic effects. In another study, the median effective dose (ED₅₀) was determined for several benzothiazole derivatives, with some compounds showing potency comparable to celecoxib at different time intervals. plos.org

Table 3: Analgesic Activity (ED₅₀ in µM/kg) of Selected Benzothiazole Derivatives
CompoundED₅₀ at 0.5 hrED₅₀ at 1 hrED₅₀ at 2 hrReference
17c9610289 plos.org
17g127134156 plos.org
17i847269 plos.org
Celecoxib (Standard)1567270 plos.org

Antioxidant Activity

The antioxidant potential of compounds is crucial in mitigating oxidative stress, which is implicated in numerous pathological conditions. Benzothiazole derivatives have been a subject of interest for their antioxidant properties. Research has demonstrated that the benzothiazole scaffold is a promising base for developing agents that can counteract the damaging effects of free radicals. nih.gov

Studies on various 2-aryl benzothiazole derivatives have shown significant radical scavenging capabilities. researchgate.net The antioxidant activity of these compounds has been evaluated using methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) assays. researchgate.net In one study, a series of benzothiazol-2-yl-hydrazone derivatives were synthesized and tested for their antioxidant capacity. The results indicated that several of the synthesized compounds, particularly those containing methoxy (B1213986) groups, exhibited potent radical scavenging activity, in some cases exceeding that of the standard antioxidant, ascorbic acid. This suggests that specific substitutions on the benzothiazole ring system can significantly enhance its antioxidant efficacy.

The development of multifunctional compounds that combine antioxidant and other protective properties is a growing area of research. nih.gov For instance, certain benzothiazole derivatives have been investigated for their potential in skin protection, where they may act as both UV filters and antioxidants to prevent damage from oxidative stress. nih.gov

Table 1: DPPH Radical Scavenging Activity of Benzothiazol-2-yl-hydrazone Derivatives This table is interactive. You can sort and filter the data.

Compound Concentration (µg/mL) % Inhibition IC50 (µg/mL)
4c 100 82.51 35.11
4e 100 78.11 35.11
4f 100 82.51 35.11
4g 100 78.11 35.11
4h 100 80.00 35.77
4i 100 81.41 39.69
Ascorbic Acid 100 76.32 49.83

Data sourced from a study on benzothiazol-2-yl-hydrazone derivatives.

Cannabinoid CB2 Receptor Ligand Binding and Selectivity

The cannabinoid receptor 2 (CB2) is a component of the endocannabinoid system primarily expressed in the immune system. researchgate.netnih.gov Its role in modulating inflammation and immunity makes it a significant therapeutic target, particularly for conditions with inflammatory or neurodegenerative components, without the psychotropic side effects associated with the CB1 receptor. nih.govolemiss.edu

The adamantane moiety is recognized for its high lipophilicity, a characteristic often exploited in drug design to enhance binding to biological targets. mdpi.com N-adamantyl derivatives have been successfully developed as selective ligands for the CB2 receptor. uniba.it Similarly, the benzothiazole scaffold has been incorporated into molecules designed to target CB2 receptors. For example, a series of N-(3-pentylbenzo[d]thiazol-2(3H)-ylidene) carboxamide derivatives demonstrated very high affinity and selectivity for CB2 receptors, with binding affinities (Ki) in the low nanomolar to picomolar range. nih.gov These compounds also functioned as full agonists in cellular assays. nih.gov

While direct studies on this compound itself are not extensively detailed in the provided context, the established affinity of both adamantane-containing compounds and benzothiazole derivatives for the CB2 receptor suggests that a hybrid structure incorporating both pharmacophores is a rational strategy for designing novel CB2 receptor ligands.

Table 2: Binding Affinity and Selectivity of Representative Ligands for Cannabinoid Receptors This table is interactive. You can sort and filter the data.

Compound Class/Name Target Receptor Binding Affinity (Ki) Selectivity (CB1/CB2) Reference
1,2,3-Triazole Derivative (Compound 6) CB2 105.3 nM Highly Selective olemiss.edu
1,2,3-Triazole Derivative (Compound 11) CB2 116.4 nM Highly Selective olemiss.edu
N-(3-pentylbenzo[d]thiazol-2(3H)-ylidene) carboxamide CB2 pM to low nM range up to 429-fold nih.gov
JWH-133 CB2 - 200-fold researchgate.net

Data compiled from studies on various selective CB2 receptor ligands.

Anticonvulsant Activity

Epilepsy is a common neurological disorder, and there is a continuous need for more effective and safer antiepileptic drugs (AEDs). mdpi.comnih.gov Heterocyclic compounds, including benzothiazole derivatives, have been a focus of research for potential anticonvulsant properties. nih.gov The benzothiazole nucleus is present in various compounds investigated for their ability to suppress seizures. nih.govresearchgate.net

Several studies have synthesized and evaluated novel benzothiazole derivatives for anticonvulsant activity using standard animal models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. mdpi.com In one such study, 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide derivatives were synthesized. Two compounds from this series, 5i and 5j, were identified as particularly potent, with ED50 values of 50.8 mg/kg and 54.8 mg/kg in the MES test, respectively. mdpi.com Compound 5j also showed a high protective index, indicating a favorable balance between efficacy and neurotoxicity compared to some standard drugs. mdpi.com

The adamantane group, due to its lipophilic nature, is also a valuable scaffold in the design of centrally acting agents. mdpi.com The combination of an adamantane moiety with a heterocyclic system known for anticonvulsant effects, such as a thiazole or related ring, represents a logical approach to developing new potential AEDs.

Table 3: Anticonvulsant Activity of Selected Benzothiazole Derivatives This table is interactive. You can sort and filter the data.

Compound MES Test ED50 (mg/kg) scPTZ Test ED50 (mg/kg) Neurotoxicity (TD50, mg/kg) Protective Index (MES)
5i 50.8 76.0 >1000 >19.7
5j 54.8 52.8 491.1 8.96

Data from a study evaluating novel benzothiazole derivatives. mdpi.com The Protective Index is calculated as TD50/ED50.

Antidiabetic Activity

The search for novel treatments for diabetes mellitus has led to the investigation of various chemical scaffolds, including benzothiazole and adamantane derivatives. plantarchives.orgresearchgate.netresearchgate.net One of the molecular targets explored for antidiabetic drugs is the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.govnih.gov This enzyme is involved in the conversion of inactive cortisone to active cortisol, and its inhibition is considered a potential strategy for treating type 2 diabetes and metabolic syndrome. nih.govmdpi.com

Research has shown that adamantane derivatives can act as inhibitors of 11β-HSD1. A study focused on novel 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives revealed that many of these compounds exhibited significant inhibitory activity against 11β-HSD1. nih.govmdpi.com For most of the tested compounds, an inhibition of over 50% was observed at a concentration of 10 µM. nih.govmdpi.com The most active compound in this series, 2-(adamantan-1-ylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one (3i), inhibited 11β-HSD1 activity by 82.82%, a level comparable to the known inhibitor carbenoxolone. nih.govmdpi.com

Furthermore, other benzothiazole derivatives, such as N-(6-Substituted-1,3-benzothiazol-2-yl)benzenesulfonamides, have also been synthesized and shown to possess in vivo antidiabetic activity, with 11β-HSD1 inhibition being a possible mechanism of action. nih.gov These findings underscore the potential of hybrid molecules containing both adamantane and benzothiazole-related structures as a promising avenue for the development of new antidiabetic agents.

Table 4: Inhibition of 11β-HSD1 by 2-(Adamantan-1-ylamino)thiazol-4(5H)-one Derivatives at 10 µM This table is interactive. You can sort and filter the data.

Compound % Inhibition of 11β-HSD1 % Inhibition of 11β-HSD2
3a 22.27 29.81
3b 71.91 44.71
3g 22.42 31.83
3h 15.30 41.83
3i 82.82 44.71
Carbenoxolone 85.25 78.43

Data sourced from in vitro studies on novel adamantane derivatives. nih.govmdpi.com

Structure Activity Relationship Sar Studies of 2 Adamantan 1 Yl 1,3 Benzothiazole Analogues

Role of Adamantane (B196018) Substitution and Geometry on Biological Activity

The adamantane group, a rigid and bulky lipophilic cage, plays a pivotal role in the molecular recognition of 2-(adamantan-1-yl)-1,3-benzothiazole analogues by their biological targets. Its primary function is to serve as a hydrophobic anchor, facilitating strong interactions with nonpolar pockets within enzymes or receptors.

Key findings on the role of the adamantane moiety include:

Hydrophobic Interactions : The introduction of the adamantyl group often enhances the lipophilicity of the molecule. This property can improve its ability to fit into hydrophobic pockets of target proteins, potentially increasing binding affinity and biological activity. nih.gov

Steric Bulk and Shape : The specific size and tricycle [3.3.1.13,7]decane geometry of the adamantane cage are crucial. This defined shape can impart selectivity, allowing the molecule to bind preferentially to targets with complementary binding sites while preventing interaction with others. This steric hindrance can be advantageous in modulating the therapeutic index. nih.gov

Metabolic Stability : The adamantane structure is chemically inert and resistant to metabolic degradation. Incorporating this group can reduce the molecule's lability, which may lead to a longer biological half-life. nih.gov

Impact of Benzothiazole (B30560) Ring Substituents on Pharmacological Profiles

Modifications to the benzothiazole nucleus are a primary strategy for fine-tuning the pharmacological profile of these analogues. The position, number, and electronic nature (electron-donating or electron-withdrawing) of substituents significantly influence activity. pharmacyjournal.in The most common positions for substitution are 4, 5, 6, and 7. pharmacyjournal.in

Electron-Withdrawing Groups (EWGs) : Groups like cyano (CN), chloro (Cl), and trifluoromethyl (CF3) can modulate the electronic properties of the benzothiazole ring. For instance, trifluoromethyl groups on aromatic rings have been shown to be well-tolerated by target enzymes. nih.gov Strong EWGs such as fluorine can enhance lipophilicity and the ability to bind with target receptors. researchgate.net

Electron-Donating Groups (EDGs) : Groups like methoxy (B1213986) (OMe) and methyl (CH3) can also enhance biological potency. Substitutions with -OH, -OCH3, and -CH3 at the sixth position have been noted to boost a compound's activity. pharmacyjournal.in

Positional Isomerism : The location of the substituent is critical. For example, a halogen substituent at one position may confer potent activity, while the same group at a different position could lead to a significant decrease in efficacy. pharmacyjournal.in SAR studies indicate that strong electronegative atoms like Cl or Br at the para position of an attached ring can enhance lipophilicity and improve cytotoxicity in anticancer analogues.

The following interactive table summarizes the general effects of common substituents on the benzothiazole ring based on SAR studies.

SubstituentChemical FormulaElectronic NatureGeneral Impact on ActivityReference
Chloro-ClElectron-WithdrawingOften increases potency and lipophilicity pharmacyjournal.in
Methoxy-OCH3Electron-DonatingCan increase potency, particularly at position 6 pharmacyjournal.in
Methyl-CH3Electron-DonatingCan increase potency, particularly at position 6 pharmacyjournal.in
Cyano-CNElectron-WithdrawingModulates electronic properties, tolerated by enzymes nih.gov
Trifluoromethyl-CF3Strong Electron-WithdrawingGenerally well-tolerated and can enhance activity nih.gov
Amino-NH2Electron-DonatingCan enhance activity against certain cancer cell lines pharmacyjournal.in
Hydroxyl-OHElectron-DonatingCan increase potency, especially at position 6 pharmacyjournal.in

Significance of Linker and Bridging Moieties in Activity Modulation

In many analogues, a linker or bridging moiety is introduced, often between the benzothiazole core and another functional group, or by modifying the direct bond at the C2 position. These linkers are not mere spacers; they actively modulate the compound's properties.

Length and Flexibility : The length of an alkyl or alkyloxy chain linker can determine the optimal distance and orientation between the key pharmacophores of the molecule. For example, in a series of benzothiazole derivatives designed as multi-target ligands for Alzheimer's disease, a 3-(azepan-1-yl)propyloxy linker showed high affinity, highlighting the importance of linker length. nih.gov

Chemical Nature : The type of atoms in the linker (e.g., introducing heteroatoms like nitrogen or oxygen) can influence solubility, polarity, and the potential for hydrogen bonding. The incorporation of moieties like 1,2,3-triazoles via click chemistry represents a modern approach to creating diverse and potent analogues. nih.gov

Conformational Rigidity : Introducing rigid linkers can lock the molecule into a specific, biologically active conformation, potentially increasing potency and selectivity by reducing the entropic penalty of binding.

Elucidation of Steric and Electronic Effects on Molecular Recognition and Enzyme Inhibition

The biological activity of this compound analogues is ultimately governed by steric and electronic complementarity with their target protein.

Steric Effects : The bulky adamantane group provides a significant steric footprint, demanding a large, hydrophobic binding pocket for optimal interaction. nih.gov This steric bulk is a key driver of selective binding. Substituents on the benzothiazole ring also exert steric effects; large groups can cause steric clashes that prevent effective binding, while smaller groups may be better accommodated.

Electronic Effects : The electron distribution across the benzothiazole ring system is critical for binding and catalysis inhibition. Electron-withdrawing or -donating substituents alter the electron density of the ring, influencing its ability to participate in crucial interactions like π-π stacking, hydrogen bonding, or dipole-dipole interactions with amino acid residues in the active site of an enzyme. pharmacyjournal.inresearchgate.net Molecular docking studies often reveal that specific electronic features are necessary for potent inhibition. nih.gov

Rational Design Principles Derived from SAR Insights for Enhanced Bioactivity

The collective SAR data provides a clear roadmap for the rational design of new, more potent analogues based on the this compound scaffold.

Key design principles include:

Retention of the 2-Adamantyl Group : The adamantane moiety at the C2-position is a foundational element for achieving high-affinity hydrophobic interactions and should be conserved as a primary anchor.

Systematic Substitution on the Benzothiazole Ring : The benzothiazole nucleus should be explored with a diverse set of small substituents at positions 5, 6, and 7 to optimize electronic properties and secondary interactions with the target. A focus on halogens and small electron-donating groups like methoxy or methyl is a promising strategy. pharmacyjournal.in

Optimization of Linkers : When a linker is part of the design, its length, rigidity, and chemical composition should be systematically varied to achieve the ideal spatial arrangement of the pharmacophoric elements.

Target-Specific Modeling : The development of future analogues should be guided by molecular docking and pharmacophore modeling to ensure that designed modifications are complementary to the specific steric and electronic environment of the intended biological target. nih.govnih.gov

By adhering to these principles, medicinal chemists can effectively leverage the unique structural features of the this compound scaffold to develop novel therapeutic agents with enhanced potency and selectivity.

Computational and Theoretical Chemistry Approaches in 2 Adamantan 1 Yl 1,3 Benzothiazole Research

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand, such as a benzothiazole (B30560) derivative, might interact with a biological target, typically a protein or enzyme.

Molecular docking simulations are instrumental in predicting the binding interactions between a ligand and its target protein. For derivatives of benzothiazole, these studies have been employed to elucidate their potential as inhibitors for various enzymes. For instance, docking studies on benzothiazole-thiazole hybrids have been used to understand their binding patterns within the hinge region, allosteric sites, and activation loops of protein kinases like p56lck, which are implicated in cancer. biointerfaceresearch.com Similarly, novel benzothiazole derivatives have been screened as potential antimicrobial agents by docking them with essential bacterial enzymes like E. coli dihydroorotase. mdpi.com

In the context of adamantane-containing compounds, docking studies have revealed that the bulky, hydrophobic adamantyl group often plays a crucial role in binding. It can enhance the penetrating ability and therapeutic activity of compounds by engaging in hydrophobic interactions with amino acid residues such as leucine (B10760876) and tyrosine within the binding pocket of an enzyme. mdpi.comnih.gov For example, in studies of 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives as inhibitors of 11β-HSD1, the adamantane (B196018) moiety was found to be a key driver for binding. mdpi.com

A hypothetical docking study of 2-(adamantan-1-yl)-1,3-benzothiazole would likely show the adamantyl group occupying a hydrophobic pocket of a target protein, while the benzothiazole core could engage in various interactions, including π-π stacking.

A significant outcome of molecular docking is the identification of the binding site (putative binding pocket) on the target protein and the key amino acid residues that are critical for ligand binding. For example, in the docking of benzothiazole derivatives against the GABA-aminotransferase (GABA-AT) enzyme, a target for anticonvulsant drugs, specific hydrogen bond interactions with amino acid residues like N-Glu109 and N-Asn110 were identified as crucial for binding. wjarr.com In another study, the binding of adamantyl-containing iminothiazolidinones to porcine pancreatic elastase involved interactions with a range of residues including THR152, LEU227, and SER225, with a notable pi-sulfur linkage to CYS229. nih.gov

For a molecule like this compound, docking studies would aim to identify a binding pocket that can accommodate the bulky adamantane group while allowing the benzothiazole moiety to interact with key residues, potentially through aromatic or sulfur-mediated interactions. The crystal structure of a related compound, 2-(adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide, reveals that the adamantyl group adopts a gauche position relative to the acetamide (B32628) C-N bond, suggesting that specific steric and electronic factors govern its orientation, which would also be critical in a protein binding pocket. nih.govresearchgate.net

Beyond predicting the binding pose, computational methods can estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). Lower binding energy values typically indicate a more stable ligand-protein complex and higher affinity. Various computational approaches, such as Molecular Mechanics/Generalized Born Surface Area (MM-GBSA), are used to calculate the binding free energy. nih.gov These calculations consider electrostatic and van der Waals interactions, solvation energies, and entropic contributions. wustl.edunih.govuni-duesseldorf.de

In studies of benzothiazole derivatives as inhibitors of S. aureus MurD enzyme, binding free energy calculations using the MM-GBSA approach were performed to investigate the interactions within the catalytic pocket. nih.gov For a series of adamantane-linked 1,2,4-triazole (B32235) N-Mannich bases targeting 11β-HSD1, docking studies yielded promising binding affinity scores, which correlated with their potential inhibitory activity. nih.gov While absolute binding free energy calculations can be challenging, especially for flexible systems, they provide valuable insights for ranking compounds and guiding lead optimization. mdpi.com For newly synthesized benzothiazole-hydroxamic acid hybrids, molecular docking predicted binding affinities with histone deacetylase enzymes, with some compounds showing lower (i.e., better) binding energies than the reference drug Vorinostat. uomustansiriyah.edu.iq

A summary of representative binding energy data for related compounds from the literature is presented in the table below.

Compound ClassTarget ProteinPredicted Binding Energy (kcal/mol)
Benzothiazole-hydroxamic acid hybridHDAC8-9.46
Adamantane-linked 1,2,4-triazole11β-HSD1Not specified (promising affinity scores)
Benzothiazole derivativesS. aureus MurDNot specified (MM-GBSA calculated)
2-(adamantan-1-ylamino)thiazol-4(5H)-one11β-HSD1Correlated with IC50 values

This table is illustrative and compiles data from studies on analogous compounds to demonstrate the application of free binding energy calculations.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and properties of molecules. These calculations provide insights into molecular geometry, stability, and reactivity.

DFT calculations can be used to determine the optimized geometry, bond lengths, and bond angles of a molecule. For various benzothiazole derivatives, DFT has been employed to calculate these parameters, which often show good agreement with experimental data from techniques like X-ray crystallography. nbu.edu.sascirp.org For instance, the crystal structure of 2-(adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide has been determined, providing precise geometric data that could be compared with DFT calculations. nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter. A smaller gap suggests that the molecule is more easily excitable and thus more reactive, whereas a larger gap indicates higher kinetic stability. nbu.edu.sascirp.org

For various benzothiazole derivatives, DFT calculations have been used to determine the HOMO and LUMO energies and the corresponding energy gap. nbu.edu.saresearchgate.netsciencepub.net These calculations help in understanding the charge transfer characteristics within the molecule. academie-sciences.fr From the HOMO and LUMO energies, several reactivity descriptors can be calculated, including:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ2 / (2η), where μ is the chemical potential (μ ≈ -χ)

These descriptors provide a quantitative measure of a molecule's reactivity and are valuable in predicting its behavior in chemical reactions and biological systems. researchgate.net

The following table provides an illustrative example of quantum chemical parameters calculated for a generic benzothiazole derivative, based on data from the literature.

ParameterSymbolTypical Value Range (eV)Significance
Highest Occupied Molecular Orbital EnergyEHOMO-5.0 to -9.0Electron-donating ability
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.0 to -3.0Electron-accepting ability
HOMO-LUMO Energy GapΔE3.0 to 5.0Chemical reactivity and kinetic stability
Electronegativityχ3.0 to 6.0Electron-attracting tendency
Chemical Hardnessη1.5 to 2.5Resistance to change in electron distribution

This table presents typical ranges for quantum chemical parameters of benzothiazole derivatives as reported in various computational studies and is for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule, providing crucial insights into its chemical reactivity and intermolecular interactions. scirp.orgscirp.org For this compound, an MEP map is generated through quantum chemical calculations, typically using Density Functional Theory (DFT). scirp.orgscirp.org The resulting map displays a color gradient on the molecule's surface, where different colors represent varying electrostatic potential values.

Red and Yellow Regions : These colors indicate areas of negative electrostatic potential, which are rich in electrons. In the this compound molecule, these regions are expected to be concentrated around the nitrogen and sulfur atoms of the benzothiazole ring due to their high electronegativity. These sites are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.

Blue and Green Regions : These colors signify positive electrostatic potential, corresponding to electron-deficient areas. Such regions are typically found around hydrogen atoms, particularly any that might be attached to the benzothiazole ring or involved in amide linkages in derivatives. These sites are prone to nucleophilic attack.

By analyzing the MEP map, researchers can predict how this compound will interact with biological targets like proteins or enzymes. scirp.org The map helps identify potential sites for hydrogen bonding, electrostatic interactions, and molecular recognition, guiding the design of more potent and selective derivatives. scirp.org The large, non-polar adamantyl group would be expected to show a neutral potential (green), reflecting its lipophilic character which favors hydrophobic interactions.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement and dynamic evolution of atoms and molecules over time. nih.gov For this compound, MD simulations provide a detailed view of its behavior in a biological system, such as its interaction with a target protein, offering insights that are not available from static models like molecular docking. nih.govnih.gov

A primary application of MD simulations in drug discovery is to assess the stability of a ligand-protein complex. After this compound is computationally "docked" into the binding site of a target protein, an MD simulation is run for a significant duration (e.g., 100 nanoseconds) to observe how the complex behaves in a simulated physiological environment. nih.gov

Beyond assessing stability, MD simulations provide a dynamic picture of the specific intermolecular interactions between the ligand and the protein. While molecular docking provides a static snapshot of these interactions, MD simulations reveal their persistence and evolution over time.

For this compound, this analysis would focus on:

Hydrophobic Interactions : The bulky and highly lipophilic adamantyl group is expected to form significant van der Waals and hydrophobic interactions with non-polar amino acid residues in the protein's binding pocket. MD simulations can quantify the extent and duration of these critical interactions.

Hydrogen Bonds : The nitrogen atom in the benzothiazole ring can act as a hydrogen bond acceptor. MD simulations track the formation, breaking, and persistence of hydrogen bonds with specific donor residues (e.g., Lys, Arg, His) in the active site.

Pi-Interactions : The aromatic benzothiazole ring can engage in pi-pi stacking or pi-alkyl interactions with aromatic (e.g., Phe, Tyr, Trp) or aliphatic residues. mdpi.com The simulation can reveal the geometry and stability of these interactions.

The table below illustrates the type of data that can be extracted from an MD simulation analysis for a hypothetical complex.

Interaction TypeInteracting Ligand MoietyKey Protein Residues (Hypothetical)Occupancy (%) during Simulation
HydrophobicAdamantyl CageVal12, Leu34, Ile56> 90%
Hydrogen BondBenzothiazole NitrogenLys10165%
Pi-AlkylBenzothiazole RingAla3540%

This detailed, dynamic information is invaluable for understanding the structural basis of the ligand's affinity and selectivity, guiding further structure-based drug design efforts. biointerfaceresearch.com

In Silico Mechanistic Investigations and Reaction Pathway Analysis

Computational chemistry, particularly methods based on Density Functional Theory (DFT), is employed to investigate the mechanisms of chemical reactions involving this compound. nih.govresearchgate.net These in silico studies can elucidate synthetic pathways, predict reactivity, and model potential metabolic transformations. scirp.orgresearchgate.net

For the synthesis of the this compound scaffold, which often involves the condensation of a 2-aminothiophenol (B119425) derivative with an adamantane-containing reactant, DFT calculations can be used to:

Map the Reaction Coordinate : By calculating the energy of reactants, intermediates, transition states, and products, a complete energy profile of the reaction pathway can be constructed.

Determine Activation Barriers : The energy difference between the reactants and the transition state (the activation energy) can be calculated to predict the feasibility and rate of a proposed reaction step. nih.gov

Evaluate Catalyst Effects : Computational models can simulate the effect of different catalysts on the reaction mechanism, helping to identify conditions that lower the activation energy and improve reaction yields.

Furthermore, these methods can predict the molecule's metabolic fate. By modeling potential enzymatic reactions (e.g., oxidation by cytochrome P450 enzymes), researchers can identify likely metabolites and understand the compound's biotransformation pathways, which is a critical aspect of drug development.

Predictive Modeling for Biological Activities (e.g., Absorption, Distribution, Metabolism, Excretion (ADME) prediction methodologies)

In the early stages of drug discovery, in silico predictive models are used to estimate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. nih.gov These predictions help to identify candidates with favorable pharmacokinetic profiles and flag potential liabilities before committing to expensive and time-consuming experimental studies. nih.govugm.ac.id For this compound, various computational tools and web servers can predict key ADME parameters.

Commonly predicted properties include:

Lipinski's Rule of Five : This rule assesses drug-likeness and the likelihood of oral bioavailability based on molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. nih.govnih.gov

Veber's Rule : This rule relates to oral bioavailability based on the number of rotatable bonds and the polar surface area (PSA). nih.gov

Aqueous Solubility (LogS) : Predicts how well the compound dissolves in water, which affects its absorption.

Blood-Brain Barrier (BBB) Permeation : Predicts the likelihood of the compound crossing into the central nervous system.

Cytochrome P450 (CYP) Inhibition : Models whether the compound is likely to inhibit key metabolic enzymes, which can lead to drug-drug interactions. mdpi.com

The following table presents a hypothetical ADME profile for this compound, generated using in silico prediction tools.

PropertyPredicted ValueGuidelineAssessment
Molecular Weight298.45 g/mol < 500Pass
LogP (Lipophilicity)4.8< 5Pass
H-Bond Donors0≤ 5Pass
H-Bond Acceptors2≤ 10Pass
Polar Surface Area (PSA)42.1 Ų≤ 140 ŲPass
Rotatable Bonds1≤ 10Pass
Lipinski Violations0≤ 1Good Drug-Likeness

These predictive models allow for the rapid screening of virtual libraries of derivatives, enabling chemists to prioritize the synthesis of compounds with the highest probability of success. ugm.ac.idmdpi.com

Future Directions and Emerging Research Avenues for 2 Adamantan 1 Yl 1,3 Benzothiazole

Exploration of Novel Biological Targets and Undiscovered Therapeutic Applications

The future exploration of 2-(adamantan-1-yl)-1,3-benzothiazole will focus on identifying novel biological targets beyond its currently known activities. The benzothiazole (B30560) core is known to interact with a wide range of enzymes and receptors, suggesting that the adamantane-substituted variant could have undiscovered therapeutic applications. mdpi.com Research into derivatives has highlighted potential against cancers, including colon, liver, and breast cancer, by targeting oncogenic transcription factors like FOXM1. nih.gov

Future research should investigate its potential as an inhibitor for targets implicated in metabolic diseases. For instance, derivatives of adamantane (B196018) have shown inhibitory activity against 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), an enzyme linked to metabolic syndrome and type 2 diabetes. mdpi.com Furthermore, the neuroprotective effects of some benzothiazole compounds, such as Riluzole, which modulates glutamate release, suggest that this compound derivatives could be evaluated for activity in neurodegenerative conditions like amyotrophic lateral sclerosis (ALS) and Alzheimer's disease. mdpi.comnih.gov The lipophilic adamantane moiety could enhance blood-brain barrier penetration, making this an especially promising area of investigation.

Potential therapeutic areas for investigation include:

Oncology: Targeting kinases and transcription factors involved in tumor progression. nih.gov

Metabolic Disorders: Inhibition of enzymes like 11β-HSD1. mdpi.com

Neurodegenerative Diseases: Modulation of neurotransmitter systems and inhibition of enzymes like monoamine oxidase (MAO). semanticscholar.org

Infectious Diseases: The benzothiazole scaffold is a component of antitubercular agents, indicating potential for developing new antibiotics against resistant strains like M. tuberculosis. nih.gov

Development of Advanced and Sustainable Synthetic Methodologies

The advancement of synthetic chemistry is crucial for the efficient and environmentally friendly production of this compound and its analogs. Traditional methods for synthesizing 2-substituted benzothiazoles often rely on the condensation of 2-aminothiophenol (B119425) with carbonyl compounds, which can require harsh conditions or toxic catalysts. tandfonline.comnih.gov

Future research will focus on adopting greener and more sustainable synthetic strategies. mdpi.com These advanced methodologies offer significant advantages over conventional approaches, including milder reaction conditions, higher yields, and reduced toxic waste. bohrium.comtetrahedron-green-chem.com

Key sustainable methodologies for future development include:

Catalyst-Free Synthesis: Reactions conducted in sustainable solvents like ethanol at room temperature can produce 2-substituted benzothiazoles with nearly quantitative yields and high atom economy. bohrium.comtetrahedron-green-chem.com

Ultrasound-Assisted Synthesis: Using ultrasound irradiation in conjunction with recyclable catalysts like sulfated tungstate allows for the rapid and efficient synthesis of benzothiazole derivatives under solvent-free conditions. tandfonline.com

Aqueous Synthesis: Performing the cyclization reaction in water using reagents like tetramethylthiuram disulfide presents an environmentally benign route to benzothiazole derivatives. rsc.org

Visible-Light-Mediated Synthesis: One-pot oxidative coupling using heterogeneous catalysts under visible light irradiation offers a scalable and reusable method. bohrium.com

MethodologyKey FeaturesAdvantagesReference
Catalyst-Free SynthesisReaction of 2-aminothiophenols with aldehydes in ethanol at room temperature.High yields, high atom economy, no catalyst separation needed, green solvent. bohrium.comtetrahedron-green-chem.com
Ultrasound-Assisted SynthesisCondensation using a sulfated tungstate catalyst under ultrasound irradiation.Efficient, eco-friendly, room temperature, solvent-free conditions. tandfonline.com
Aqueous SynthesisCyclization with tetramethylthiuram disulfide in water.Metal/ligand-free, excellent yields, short reaction times. rsc.org
Visible-Light CatalysisOxidative coupling using a reusable heterogeneous catalyst.Scalable, reusable catalyst, utilizes visible light energy. bohrium.com

Application of Artificial Intelligence and Machine Learning in Structure-Based Drug Design for Derivatives

Future applications of AI and ML in this context will include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Deep neural networks can be trained on existing data from benzothiazole and adamantane derivatives to build predictive models. mdpi.com These models can screen virtual libraries to identify candidates with high predicted potency and selectivity for specific biological targets.

De Novo Drug Design: Generative AI models can design entirely new molecules built around the this compound scaffold. mdpi.com These algorithms can be optimized to generate derivatives with desired properties, such as improved solubility, lower toxicity, or enhanced binding affinity to a target protein.

ADMET Prediction: AI tools are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of drug candidates. researchgate.net Applying these models early in the design phase can help prioritize derivatives with favorable drug-like properties and reduce late-stage failures.

Design of Multi-Target Directed Ligands Incorporating the this compound Scaffold

The complexity of multifactorial diseases like Alzheimer's and cancer has spurred interest in multi-target directed ligands (MTDLs)—single molecules designed to interact with multiple biological targets simultaneously. nih.govbohrium.com The this compound scaffold is an excellent starting point for developing such MTDLs.

Research has already shown that benzothiazole-based derivatives can be designed to target multiple proteins involved in the pathology of Alzheimer's disease. researchgate.netnih.gov For example, a single compound has been developed to interact with histamine H3 receptors (H3R) while also inhibiting acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B). semanticscholar.orgbohrium.comresearchgate.net

Future research can build on this by:

Rational Design: Using the adamantane group as an anchor for one target's binding pocket while modifying the benzothiazole ring and its substituents to engage a second target.

Target Combinations: Exploring novel combinations of targets for specific diseases. The adamantane moiety could provide affinity for a nuclear hormone receptor, for example, while the benzothiazole portion is tailored to inhibit a key enzyme in a related pathway.

DiseasePotential Target 1Potential Target 2Potential Target 3Rationale
Alzheimer's DiseaseAcetylcholinesterase (AChE)Histamine H3 Receptor (H3R)Monoamine Oxidase B (MAO-B)Addresses cholinergic deficit, cognitive enhancement, and neuroinflammation. bohrium.comnih.gov
CancerFOXM1 Transcription FactorVEGFRTopoisomeraseSimultaneously inhibits proliferation, angiogenesis, and DNA replication. mdpi.comnih.gov
Metabolic Syndrome11β-HSD1Fatty Acid Amide Hydrolase (FAAH)-Targets glucocorticoid regulation and endocannabinoid signaling. mdpi.commdpi.com

Development and Validation of Preclinical Research Models for Efficacy Studies

To translate the therapeutic potential of this compound derivatives into clinical applications, the development and validation of robust preclinical research models are essential. These models are necessary to evaluate the efficacy, mechanism of action, and pharmacological profile of new compounds before they can be tested in humans.

As novel biological targets are identified (Section 6.1), specific preclinical models will need to be established.

In Vitro Models: For anticancer applications, efficacy can be tested against specific human cancer cell lines, such as HT-1376 bladder carcinoma and HT-29 colorectal carcinoma cells. nih.gov For antitubercular activity, evaluation against virulent strains of M. tuberculosis like H37Rv is standard. nih.gov Flow cytometry can be used to determine effects on the cell cycle and apoptosis. nih.gov

In Vivo Models: If a derivative shows promise for neurodegenerative diseases, its efficacy would need to be tested in transgenic animal models that replicate aspects of human disease pathology, such as mouse models of Alzheimer's disease. For anticancer studies, xenograft models, where human tumors are grown in immunocompromised mice, are critical for evaluating a compound's ability to inhibit tumor growth in a living system.

The validation of these models will be a critical step, ensuring that the data generated is reliable and predictive of the clinical response in humans. This involves demonstrating that the model accurately reflects the targeted disease pathway and that known therapeutic agents produce the expected outcomes within the model system.

Q & A

Basic Research Questions

Q. How can the synthesis of 2-(adamantan-1-yl)-1,3-benzothiazole derivatives be optimized for yield and purity?

  • Methodological Answer : Synthesis optimization involves controlling reaction parameters such as temperature, solvent polarity, and stoichiometric ratios. For example, refluxing 1-(adamantylacetyl)-1H-imidazole with substituted benzothiazol-amines in chloroform (CHCl₃) at 60–80°C for 6 hours achieves moderate yields (~22%) . Solvent selection (e.g., ethanol for crystallization) and pH adjustments during workup improve purity. IR and ¹H NMR spectroscopy are critical for monitoring reaction progress and verifying product identity .

Q. What spectroscopic techniques are most effective for characterizing this compound derivatives?

  • Methodological Answer :

  • X-ray crystallography : Resolves crystal packing and intermolecular interactions (e.g., hydrogen-bonded dimers in triclinic P1 space groups) .
  • ¹H/¹³C NMR : Identifies substituent effects (e.g., adamantyl proton signals at δ 1.52–1.96 ppm; benzothiazole aromatic protons at δ 7.0–8.3 ppm) .
  • IR spectroscopy : Confirms functional groups (e.g., C=O stretching at ~1668 cm⁻¹, C=N at ~1650 cm⁻¹) .

Q. How can initial biological activity screening be designed for adamantane-benzothiazole hybrids?

  • Methodological Answer : Use in vitro assays targeting microbial or cancer cell lines. For example:

  • Antimycobacterial activity : Test against Mycobacterium tuberculosis H37Rv using microplate Alamar Blue assays (MIC values <15 µg/mL indicate potency) .
  • Antifungal activity : Screen against Candida albicans via broth microdilution (MICs reported at 15.62 µg/mL for active derivatives) .
  • Controls : Include reference drugs (e.g., isoniazid for TB) and cytotoxicity assays (e.g., HEK-293 cells) to assess selectivity .

Advanced Research Questions

Q. What reaction mechanisms govern the regioselectivity of electrophilic substitution in this compound?

  • Methodological Answer : Substituent effects and directing groups dictate regioselectivity. For example:

  • Nitration : NH₄NO₃ in trifluoroacetic anhydride (TFAA) selectively nitrates the benzothiazole ring at the 4- or 6-position, depending on electronic effects from adamantane and other substituents .
  • Bromination : N-bromosuccinimide (NBS) in TFA–H₂SO₄ introduces bromine at the 4,5,6,7-positions, forming tetrabromo derivatives. Computational DFT studies can model electron density to predict reactivity .

Q. How do adamantane and benzothiazole moieties synergistically modulate biological targets?

  • Methodological Answer :

  • Enzyme inhibition : Adamantane enhances lipophilicity, facilitating membrane penetration, while benzothiazole interacts with enzyme active sites (e.g., RNA/DNA synthesis inhibition via nitro group binding) .

  • SAR studies : Compare analogs (Table 1). For instance, 2-(4-fluorophenyl)sulfonyl derivatives (C₁₆H₁₅FN₃O₂S₂) show enhanced activity over non-sulfonylated variants due to improved target affinity .

    Table 1 : Structure-Activity Relationships (SAR) of Selected Derivatives

    CompoundSubstituentsBiological Activity (MIC, µg/mL)Key Interaction
    2-(Adamantan-1-yl)benzothiazoleAdamantane, unsubstituted25.0 (C. albicans)Lipophilic binding
    6-Nitro-2-(adamantan-1-yl)Adamantane, nitro at C615.62 (C. albicans)Electron withdrawal
    4-Bromo-2-(adamantan-1-yl)Adamantane, bromo at C412.5 (M. tuberculosis)Halogen bonding

Q. How can computational modeling predict the pharmacokinetic properties of adamantane-benzothiazole derivatives?

  • Methodological Answer :

  • ADMET prediction : Use tools like SwissADME or Schrödinger’s QikProp to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions. Adamantane’s rigid structure often reduces metabolic degradation .
  • Molecular docking : Simulate binding to targets (e.g., M. tuberculosis enoyl-ACP reductase) using AutoDock Vina. For example, 2-(4-chlorobenzoyl) derivatives form hydrogen bonds with Thr196 and hydrophobic interactions with Pro193 .

Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity data for structurally similar adamantane-benzothiazole derivatives?

  • Methodological Answer : Variations arise from:

  • Substituent positioning : Nitro groups at C4 vs. C6 alter electron density, affecting target binding .
  • Assay conditions : Differences in bacterial strain susceptibility (e.g., H37Rv vs. clinical isolates) or culture media (e.g., Middlebrook 7H9 vs. LB broth) impact MIC values .
  • Crystallographic artifacts : Polymorphism in crystal structures (e.g., triclinic vs. monoclinic) may skew solubility and bioavailability predictions .

Experimental Design Recommendations

  • Synthesis : Prioritize microwave-assisted synthesis to reduce reaction times and improve yields.
  • Characterization : Combine XRD with dynamic NMR to resolve conformational flexibility in solution.
  • Biological Testing : Use 3D tumor spheroid models for anticancer activity to better mimic in vivo conditions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.